
4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride
説明
4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been shown to exhibit beneficial effects in various biological systems.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride involves the inhibition of various enzymes and receptors in biological systems. This compound has been shown to inhibit the activity of enzymes such as tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurological disorders. In addition, this compound has been shown to inhibit the activity of certain receptors such as adenosine receptors, which are involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride are diverse and depend on the specific biological system being studied. Some of the effects of this compound include:
1. Inhibition of cancer cell growth and proliferation
2. Neuroprotective effects
3. Vasodilatory effects
4. Inhibition of inflammation
5. Modulation of neurotransmitter release
実験室実験の利点と制限
The advantages of using 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride in lab experiments include its high purity, high yield, and well-established synthesis method. This compound has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to establish its safety profile.
将来の方向性
There are several future directions for the study of 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride. Some of these directions include:
1. Further studies to establish the safety profile and toxicity of this compound
2. Development of novel synthetic methods to improve the yield and purity of this compound
3. Studies to identify the specific enzymes and receptors that are targeted by this compound
4. Development of new therapeutic applications for this compound in the treatment of various diseases
5. Studies to investigate the potential use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its inhibitory effects on various enzymes and receptors in biological systems, making it a promising candidate for the treatment of various diseases. Further research is needed to establish the safety profile and toxicity of this compound and to identify new therapeutic applications for its use.
科学的研究の応用
4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit inhibitory effects on various enzymes and receptors in biological systems, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of this compound include:
1. Cancer treatment: 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
2. Neurological disorders: This compound has been shown to exhibit neuroprotective effects by inhibiting the activity of certain enzymes that are involved in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular diseases: 4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride has been shown to exhibit vasodilatory effects by inhibiting the activity of certain enzymes that are involved in the regulation of blood pressure. This compound has been studied for its potential use in the treatment of hypertension and other cardiovascular diseases.
特性
IUPAC Name |
4-(4-fluorophenyl)-2-piperidin-4-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3.2ClH/c16-13-3-1-11(2-4-13)14-7-10-18-15(19-14)12-5-8-17-9-6-12;;/h1-4,7,10,12,17H,5-6,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGCGIWANGUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3=CC=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




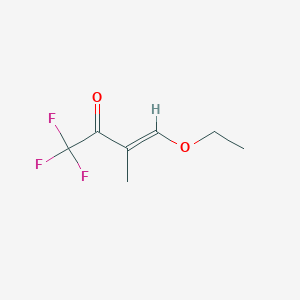

![3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid](/img/structure/B3376672.png)
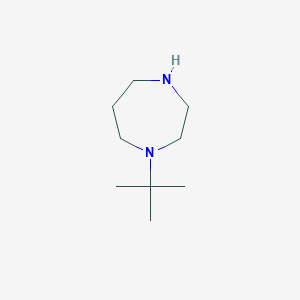
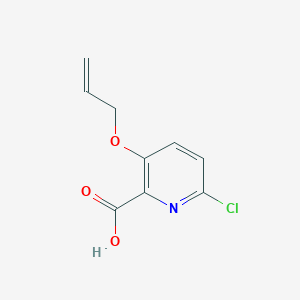
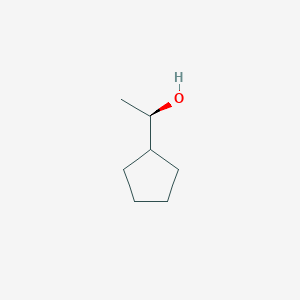
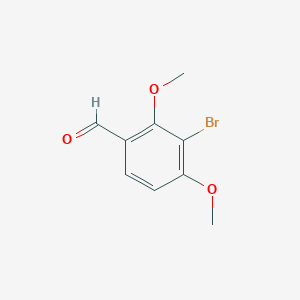

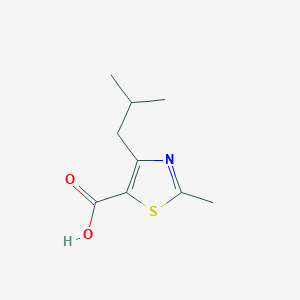
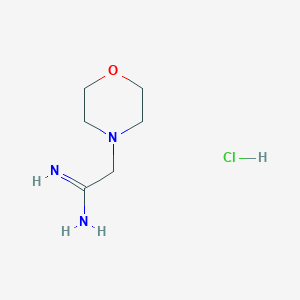


![5-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B3376742.png)